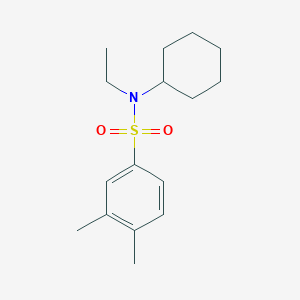
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been widely used in scientific research. CPB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
Mechanism of Action
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide inhibits CA by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. The decrease in bicarbonate ions can affect the pH of the surrounding environment, leading to changes in cellular function.
Biochemical and Physiological Effects
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CA activity by 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide can affect acid-base balance, ion transport, and fluid secretion in various tissues and organs. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CA, making it a valuable tool to study the physiological and pathological roles of CA. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient tool for laboratory experiments.
However, there are also some limitations to the use of 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide can have off-target effects on other enzymes, leading to potential artifacts in experimental results. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide. One area of research is the development of new CA inhibitors with improved selectivity and potency. Another area of research is the identification of new biological functions of CA and the role of 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide in modulating these functions. Finally, the potential therapeutic applications of 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide in various diseases should be further explored.
Conclusion
In conclusion, 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide is a valuable tool for scientific research on the role of CA in various biological processes. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has a well-established mechanism of action and has been shown to have a wide range of biochemical and physiological effects. Although there are some limitations to the use of 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments, its advantages make it a convenient tool for studying the physiological and pathological roles of CA. Future research on 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide should focus on the development of new CA inhibitors, identification of new biological functions of CA, and potential therapeutic applications of 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide in various diseases.
Synthesis Methods
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-pyridinylamine in the presence of a base such as triethylamine. The reaction yields 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a melting point of 232-235°C.
Scientific Research Applications
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA in various biological processes. CA is involved in the regulation of acid-base balance, ion transport, and fluid secretion in many tissues and organs. 5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit CA activity in a dose-dependent manner, making it a valuable tool to study the physiological and pathological roles of CA.
properties
Product Name |
5-chloro-2-methyl-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
InChI Key |
MNLWLQYDNAOTKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226337.png)







